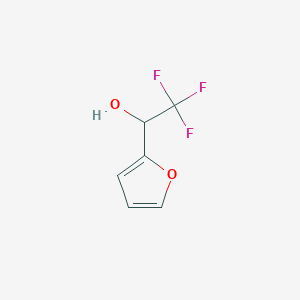

2,2,2-Trifluoro-1-furan-2-yl-ethanol

Description

The exact mass of the compound 2,2,2-Trifluoro-1-furan-2-yl-ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2,2-Trifluoro-1-furan-2-yl-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-furan-2-yl-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O2/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLKXYDFYQLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375311 | |

| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70783-48-1 | |

| Record name | 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70783-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Introduction: The Significance of a Fluorinated Furan Alcohol

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The compound 2,2,2-Trifluoro-1-furan-2-yl-ethanol is a valuable chiral building block that combines the unique electronic properties of the trifluoromethyl group with the versatile furan scaffold, a heterocycle present in numerous natural products and pharmaceuticals. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and chemical development.

Strategic Overview: Pathways to the Target Molecule

The synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol can be approached from two principal strategic directions. The first involves the initial construction of the carbon skeleton followed by a reduction of a carbonyl group. The second, more convergent approach, involves the direct formation of the C-CF₃ bond on a furan aldehyde precursor.

Caption: High-level overview of the two primary synthetic routes.

This guide will first detail the synthesis of the key ketone intermediate, 2,2,2-trifluoro-1-(furan-2-yl)ethanone, and then explore its reduction. Subsequently, it will cover the direct trifluoromethylation of 2-furaldehyde.

Part 1: Synthesis of the Precursor Ketone via Friedel-Crafts Acylation

The most direct route to the key intermediate, 2,2,2-trifluoro-1-(furan-2-yl)ethanone, is the Friedel-Crafts acylation of furan. Furan is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C2 position. However, it is also sensitive to strong acids, which can cause polymerization. Therefore, the choice of Lewis acid and reaction conditions is critical to achieving a successful outcome.

Mechanism: Lewis Acid-Catalyzed Trifluoroacetylation

The reaction is initiated by the activation of a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), with a Lewis acid. This generates a highly electrophilic trifluoroacetylium cation or a related complex. The furan ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized cationic intermediate (a sigma complex). A final deprotonation step restores aromaticity and yields the desired ketone.

Caption: Mechanism of Friedel-Crafts trifluoroacetylation of furan.

Experimental Protocol: Trifluoroacetylation of Furan

This protocol utilizes ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) as a mild and effective Lewis acid catalyst, which is known to be compatible with sensitive substrates like furan.[1]

-

Materials:

-

Furan (freshly distilled)

-

Trifluoroacetic anhydride (TFAA)

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add Yb(OTf)₃ (0.1 equivalents).

-

Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.

-

Add freshly distilled furan (1.2 equivalents) to the stirred suspension.

-

Add trifluoroacetic anhydride (1.0 equivalent) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield 2,2,2-trifluoro-1-(furan-2-yl)ethanone as a colorless to pale yellow oil.

-

-

Trustworthiness Note: The use of a mild Lewis acid and controlled temperature is crucial to prevent the acid-catalyzed polymerization of furan, a common side reaction.[2] Freshly distilled furan should be used to remove any polymeric impurities that could inhibit the reaction.

Part 2: Synthesis of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

With the precursor ketone in hand, the target alcohol can be synthesized via two primary methods: reduction of the ketone or nucleophilic addition to the corresponding aldehyde.

Method A: Reduction of 2,2,2-Trifluoro-1-(furan-2-yl)ethanone

The reduction of the ketone is a reliable and high-yielding transformation. The choice of reducing agent determines the outcome, from a simple racemic alcohol to a highly enantiomerically enriched product.

Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other potentially sensitive functional groups.[3][4] Its ease of handling makes it a preferred choice over more powerful and pyrophoric hydrides like lithium aluminum hydride (LiAlH₄) for this transformation.[5][6]

Caption: Workflow for the achiral reduction of the ketone precursor.

-

Materials:

-

2,2,2-Trifluoro-1-(furan-2-yl)ethanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 2,2,2-trifluoro-1-(furan-2-yl)ethanone (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C. Vigorous gas evolution (H₂) may be observed.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Carefully quench the reaction by slowly adding saturated NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify by flash column chromatography if necessary.

-

For applications requiring a single enantiomer of the target alcohol, asymmetric reduction is essential. Biocatalysis, using whole-cell systems or isolated enzymes like alcohol dehydrogenases, offers a green and highly selective alternative to chiral chemical catalysts. These enzymatic systems can deliver either the (R)- or (S)-enantiomer with high enantiomeric excess (e.e.) by controlling the choice of microorganism or enzyme.[7]

Method B: Nucleophilic Trifluoromethylation of 2-Furaldehyde

This approach builds the final molecule by forming the C-CF₃ bond directly. It is a highly convergent strategy, starting from the readily available 2-furaldehyde.

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a safe and effective source of a nucleophilic trifluoromethyl group.[8][9] It requires activation by a catalytic amount of a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the transient trifluoromethyl anion (CF₃⁻).[7][10]

Caption: Mechanism of nucleophilic trifluoromethylation via the Ruppert-Prakash reagent.

-

Materials:

-

2-Furaldehyde (freshly distilled)

-

Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

-

Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl, 1M aqueous solution)

-

Diethyl ether

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.

-

Add freshly distilled 2-furaldehyde (1.0 equivalent) and TMSCF₃ (1.5 equivalents).

-

Add TBAF solution (0.1 equivalents) dropwise via syringe. An exothermic reaction may be observed.

-

Stir the mixture at 0 °C for 2-3 hours.

-

Monitor the reaction by TLC or GC-MS to confirm the formation of the intermediate silyl ether.

-

Upon completion, add 1M HCl solution and stir vigorously at room temperature for 1 hour to effect desilylation.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Causality Note: The reaction is initiated by a catalytic amount of fluoride. The fluoride attacks the silicon atom of TMSCF₃, generating the CF₃⁻ anion. This anion then adds to the aldehyde. The resulting alkoxide is trapped by another molecule of TMSCF₃, forming a stable TMS-protected alcohol and regenerating the fluoride catalyst, allowing the catalytic cycle to continue.[10]

Part 3: Product Purification and Characterization

Purification of 2,2,2-trifluoro-1-furan-2-yl-ethanol is typically achieved by flash column chromatography on silica gel using a hexane/ethyl acetate solvent gradient. The product is a stable, typically colorless oil.

Spectroscopic Data Analysis

Confirmation of the product structure relies on a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

-

¹H NMR: The proton NMR spectrum is highly characteristic.

-

Furan Protons: Three distinct signals in the aromatic region (~6.3-7.5 ppm) corresponding to the protons on the furan ring.[11]

-

Methine Proton (-CH(OH)-): A quartet around 5.0-5.2 ppm. The splitting into a quartet is due to coupling with the three adjacent fluorine atoms (JH-F ≈ 6-8 Hz).

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR:

-

Furan Carbons: Four signals in the range of ~108-155 ppm.[12]

-

Methine Carbon (-CH(OH)-): A quartet around 68-72 ppm, split by the one-bond coupling to the three fluorine atoms (¹JC-F ≈ 30-35 Hz).

-

Trifluoromethyl Carbon (-CF₃): A quartet around 124-126 ppm, with a large one-bond coupling to fluorine (¹JC-F > 280 Hz).

-

-

¹⁹F NMR:

-

Mass Spectrometry (Electron Ionization):

-

The molecular ion peak (M⁺) at m/z = 166 should be observable.

-

Key fragmentation patterns would include the loss of the CF₃ group (M - 69), leading to a prominent peak at m/z = 97, which corresponds to the furfuryl cation. Another expected fragment is the furanoyl cation at m/z = 95.

-

| Parameter | Synthesis via Reduction | Synthesis via Trifluoromethylation |

| Starting Material | 2,2,2-Trifluoro-1-(furan-2-yl)ethanone | 2-Furaldehyde |

| Key Reagent | Sodium Borohydride (NaBH₄) | Ruppert-Prakash Reagent (TMSCF₃) |

| Typical Yield | >90% | 70-85% |

| Key Advantage | High yield, simple procedure | Convergent, starts from simple aldehyde |

| Considerations | Requires synthesis of ketone precursor | Reagent cost, moisture sensitivity |

Conclusion

The synthesis of 2,2,2-trifluoro-1-furan-2-yl-ethanol is readily achievable through well-established organic transformations. The choice between the two primary routes—reduction of a pre-formed trifluoromethyl ketone or direct nucleophilic trifluoromethylation of 2-furaldehyde—depends on factors such as starting material availability, scalability, and the desired stereochemical outcome. The reduction pathway is often higher yielding and straightforward, while the trifluoromethylation approach offers a more convergent synthesis. For researchers requiring enantiopure material, enzymatic asymmetric reduction of the ketone stands out as a powerful and environmentally benign strategy. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and characterization of this valuable fluorinated building block.

References

-

LookChem. (R)-2,2,2-Trifluoro-1-furan-2-yl-ethanol. Available from: [Link]

-

NMR-DB. 19F NMR Introduction. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Available from: [Link]

-

ResearchGate. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

Zenodo. Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Available from: [Link]

-

Royal Society of Chemistry. Regiodivergent synthesis of trisubstituted furans through Tf2O-catalyzed Friedel–Crafts acylation. Available from: [Link]

-

Semantic Scholar. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Available from: [Link]

-

SlidePlayer. Electrophilic Substitution - Friedel-Crafts Acylation of Furan. Available from: [Link]

-

NIST WebBook. Ethanol, 2,2,2-trifluoro-. Available from: [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

-

Royal Society of Chemistry. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent. Available from: [Link]

-

University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

-

National Center for Biotechnology Information. Anion-Initiated Trifluoromethylation by TMSCF3. Available from: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]

-

Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available from: [Link]

-

ResearchGate. Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). Available from: [Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. gcwgandhinagar.com [gcwgandhinagar.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]

- 9. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

physicochemical properties of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 70783-48-1). As a molecule integrating the influential trifluoromethyl group with a furan heterocycle, it represents a potentially valuable building block for the synthesis of novel therapeutic agents and functional materials. Due to the limited availability of direct experimental data in public literature, this document adopts a predictive and comparative approach. By synthesizing data from structurally analogous compounds—namely 2,2,2-Trifluoroethanol (TFE) and various furan-2-yl-ethanols—we provide expert insights into the expected properties of the title compound. This guide offers detailed theoretical explanations for these properties, presents structured protocols for their experimental determination, and serves as a foundational resource for researchers, chemists, and drug development professionals working with this and other novel fluorinated compounds.

Introduction and Molecular Identity

2,2,2-Trifluoro-1-furan-2-yl-ethanol is a secondary alcohol characterized by two key structural motifs: the highly electronegative trifluoromethyl (-CF₃) group and the aromatic furan ring. This unique combination is anticipated to bestow a distinct set of chemical and physical properties that are highly relevant in the field of medicinal chemistry and material science. The -CF₃ group is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates, while the furan ring is a versatile pharmacophore and synthetic intermediate.

1.1. Chemical Identity

-

IUPAC Name: 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-ol

-

CAS Number: 70783-48-1[1]

-

Molecular Formula: C₆H₅F₃O₂

-

Molecular Weight: 166.10 g/mol

1.2. Rationale for Physicochemical Characterization A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its effective application in research and development. Properties such as solubility, acidity (pKa), and lipophilicity (logP) are critical determinants of a molecule's behavior in both biological and chemical systems. They govern everything from reaction kinetics and purification efficiency to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) in drug development. This guide bridges the current data gap by providing a robust framework for understanding and utilizing 2,2,2-Trifluoro-1-furan-2-yl-ethanol.

Core Physicochemical Properties: A Predictive Analysis

The properties of the title compound are best understood by dissecting the contributions of its constituent parts: the 2,2,2-trifluoroethanol backbone and the furan ring.

2.1. Thermal Properties

-

Melting Point: A predicted melting point for the 3-furyl isomer is -16.13°C.[2] The parent TFE has a melting point of approximately -44°C.[5] The planar, aromatic furan ring may facilitate more ordered packing in the solid state compared to TFE, suggesting that the melting point of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is likely to be higher than that of TFE.

2.2. Acidity (pKa)

The pKa of an alcohol is a measure of the stability of its conjugate base (the alkoxide). The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This inductively stabilizes the negative charge on the oxygen atom of the corresponding alkoxide, making the alcohol significantly more acidic than its non-fluorinated counterparts.

-

2,2,2-Trifluoroethanol (TFE): Exhibits a pKa of approximately 12.4.[3][5]

-

Ethanol: Has a pKa of about 16.

Given that the furan ring's electronic effect on the alcohol moiety is less pronounced than that of the -CF₃ group, it is reasonable to predict that the pKa of 2,2,2-Trifluoro-1-furan-2-yl-ethanol will be in a similar range to that of TFE, likely between 12 and 13 . This enhanced acidity is a critical consideration for its handling, reactivity, and interactions in biological systems.

2.3. Solubility Profile

Solubility is dictated by the principle of "like dissolves like." The molecule possesses both polar (hydroxyl group, furan oxygen) and non-polar/lipophilic (furan's carbon framework, trifluoromethyl group) regions.

-

Polar Protic Solvents (e.g., Methanol, Water): The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting good solubility in these solvents. TFE itself is miscible with water.[3][4] The furan ring introduces some hydrophobicity, so while solubility in water is expected, it may not be complete miscibility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents can accept hydrogen bonds from the compound's hydroxyl group, leading to an expectation of high solubility.

-

Non-Polar Solvents (e.g., Hexanes, Toluene): The hydrophobic furan ring and trifluoromethyl group will promote solubility in these solvents, although the polar hydroxyl group will limit it.

A qualitative summary of the expected solubility is presented in the table below.

2.4. Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and aqueous phase. It is a key indicator of a drug's ability to cross cell membranes.

-

2,2,2-Trifluoroethanol (TFE): Has a calculated XLogP3 of 0.4.[6]

-

1-(Furan-2-yl)ethanol: The addition of the furan ring increases the carbon count and surface area, which generally increases lipophilicity.

The trifluoromethyl group, while highly polar, often increases a molecule's overall lipophilicity. Therefore, it is predicted that 2,2,2-Trifluoro-1-furan-2-yl-ethanol will be a moderately lipophilic compound, with a predicted LogP likely in the range of 1.5 to 2.5 . This would be a favorable range for many drug development applications.

Data Summary and Visualization

3.1. Table of Physicochemical Properties

| Property | Value for 2,2,2-Trifluoro-1-furan-2-yl-ethanol | Reference Compound Data | Source |

| CAS Number | 70783-48-1 | - | [1] |

| Molecular Formula | C₆H₅F₃O₂ | - | |

| Molecular Weight | 166.10 g/mol | - | |

| Boiling Point | Predicted > 78°C (at atm. pressure) | 40°C @ 0.1 mmHg (3-furyl isomer) | [2] |

| Melting Point | Predicted > -44°C | -16.13°C (Predicted, 3-furyl isomer) | [2] |

| pKa | Estimated 12-13 | ~12.4 (for TFE) | [3][5] |

| LogP | Estimated 1.5-2.5 | 0.4 (XLogP3 for TFE) | [6] |

| Solubility | See Section 2.3 | TFE is miscible with water | [3] |

3.2. Visualizing Structure-Property Relationships

The interplay between the molecule's structural features and its key physicochemical properties can be visualized as follows.

Caption: Experimental workflow for determining solubility via the shake-flask method.

4.2. Protocol for Determining Partition Coefficient (LogP)

-

Preparation: Prepare a mutually saturated solution of n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Mix this solution with an equal volume of the n-octanol phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for an extended period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean interface.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Conclusion

2,2,2-Trifluoro-1-furan-2-yl-ethanol is a compound with significant potential, defined by the interplay of its electron-withdrawing trifluoromethyl group and its aromatic furan heterocycle. While direct experimental data is sparse, a scientifically rigorous analysis of its structural analogues allows for the formulation of reliable predictions regarding its physicochemical properties. It is expected to be a moderately lipophilic, acidic alcohol with versatile solubility. The experimental protocols detailed herein provide a clear pathway for the empirical validation of these properties, empowering researchers to fully characterize and exploit this promising molecule in their synthetic and developmental endeavors.

References

Sources

- 1. 2,2,2-TRIFLUORO-1-FURAN-2-YL-ETHANOL CAS#: 70783-48-1 [m.chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 4. 2,2,2-Trifluoroethanol [chemeurope.com]

- 5. 2,2,2-Trifluoroethanol|lookchem [lookchem.com]

- 6. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,2,2-Trifluoro-1-furan-2-yl-ethanol, a chiral fluorinated alcohol with significant potential in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group adjacent to a chiral center and a furan moiety introduces unique electronic and steric properties that are highly desirable in the design of novel therapeutic agents. This document elucidates the key structural features of this molecule through an examination of its synthesis, predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS), and conformational analysis. Detailed experimental protocols and data interpretation are provided to support researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Strategic Value of Fluorinated Furan Scaffolds

The furan nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Furan derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. Concurrently, the introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug design.[2] The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

The compound 2,2,2-Trifluoro-1-furan-2-yl-ethanol (CAS No. 70783-48-1) represents a confluence of these two important structural motifs. As a chiral alcohol, it serves as a valuable building block for the asymmetric synthesis of more complex molecules. The trifluoromethyl group's strong electron-withdrawing nature profoundly influences the acidity of the adjacent hydroxyl group and the reactivity of the carbinol center, making it a unique synthon for further chemical elaboration. This guide aims to provide a detailed understanding of its molecular architecture, which is fundamental to harnessing its potential in drug development.

Molecular Properties and Synthesis

Core Molecular Characteristics

| Property | Value |

| IUPAC Name | 2,2,2-Trifluoro-1-(furan-2-yl)ethanol |

| CAS Number | 70783-48-1 |

| Molecular Formula | C₆H₅F₃O₂ |

| Molecular Weight | 166.10 g/mol |

Enantioselective Synthesis: A Biocatalytic Approach

The synthesis of enantiomerically pure 2,2,2-Trifluoro-1-furan-2-yl-ethanol is paramount for its application as a chiral building block. The most direct and efficient route is the asymmetric reduction of the corresponding ketone, 2-trifluoroacetylfuran. Biocatalysis, employing alcohol dehydrogenases (ADHs), offers a green and highly selective method for this transformation.[3] The following protocol is based on the enzymatic reduction of 2-trifluoroacetylfuran, a method that has been shown to be effective for producing the (R)-enantiomer.[3]

Sources

Spectroscopic Characterization of 2,2,2-Trifluoro-1-furan-2-yl-ethanol: A Technical Guide

Introduction

2,2,2-Trifluoro-1-furan-2-yl-ethanol is a fluorinated organic compound of increasing interest to researchers in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The furan moiety, a five-membered aromatic heterocycle, is a common scaffold in numerous biologically active compounds. Understanding the precise structure and electronic properties of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is paramount for its application and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Analysis: An Integrated Approach

The definitive characterization of a novel or synthesized compound like 2,2,2-Trifluoro-1-furan-2-yl-ethanol relies on a synergistic application of various spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei. IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Mass spectrometry offers information about the molecular weight and the fragmentation pattern, which aids in confirming the molecular formula and connectivity. This guide will delve into each of these techniques, presenting predicted data, standardized protocols, and the scientific rationale behind the experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is predicted to exhibit distinct signals corresponding to the furan ring protons, the methine proton, and the hydroxyl proton. The trifluoromethyl group, while not directly observed in ¹H NMR, will influence the spectrum through coupling with the adjacent methine proton.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' | ~7.4 | Doublet of doublets | J ≈ 1.8, 0.9 |

| H-3' | ~6.4 | Doublet of doublets | J ≈ 3.2, 0.9 |

| H-4' | ~6.3 | Doublet of doublets | J ≈ 3.2, 1.8 |

| CH-OH | ~5.2 | Quartet | ³J(H,F) ≈ 6-8 |

| OH | Variable | Singlet (broad) | - |

Causality Behind Experimental Choices: The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is crucial to avoid large solvent signals that would obscure the analyte's protons. A standard 400 MHz spectrometer provides sufficient resolution for unambiguous signal assignment in a molecule of this size. The quartet multiplicity of the methine proton is a direct result of its coupling to the three equivalent fluorine atoms of the trifluoromethyl group.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2,2-Trifluoro-1-furan-2-yl-ethanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

Caption: Carbon connectivity in the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2900 | Weak | C-H stretch (aliphatic) |

| ~1600, ~1500 | Medium | C=C stretch (furan ring) |

| ~1250-1050 | Strong | C-F stretch (trifluoromethyl) |

| ~1100 | Strong | C-O stretch (alcohol) |

Authoritative Grounding: The presence of a strong, broad absorption around 3400 cm⁻¹ is a hallmark of the hydroxyl group's O-H stretch, broadened by hydrogen bonding. The intense absorptions in the 1250-1050 cm⁻¹ region are highly characteristic of C-F stretching vibrations, providing compelling evidence for the trifluoromethyl group. [1] Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This is invaluable for determining the molecular weight and for gaining insights into the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 166 | [M]⁺ (Molecular Ion) |

| 149 | [M - OH]⁺ |

| 97 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

Expertise in Interpretation: Upon electron ionization, the molecular ion [M]⁺ is expected at an m/z of 166. A common fragmentation pathway for alcohols is the loss of a hydroxyl radical, leading to a peak at m/z 149. The bond between the methine carbon and the furan ring is also susceptible to cleavage, which would result in a fragment at m/z 97, corresponding to the loss of the trifluoromethyl group. The observation of a peak at m/z 69 is a strong indicator of the [CF₃]⁺ fragment.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Introduction: The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities.

-

Ionization: The separated compound then enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Fragmentation Pathway

Caption: Predicted fragmentation of the molecular ion.

Safety and Handling

Fluorinated alcohols should be handled with care. They can be irritants to the skin, eyes, and respiratory system. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound or closely related analogs.

Conclusion

The spectroscopic characterization of 2,2,2-Trifluoro-1-furan-2-yl-ethanol is achieved through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. The data from these methods provide a cohesive and validated structural assignment. The key spectroscopic signatures include the characteristic ¹H and ¹³C NMR signals of the furan ring, the quartet splitting pattern of the methine proton and carbon due to coupling with the trifluoromethyl group, the strong O-H and C-F stretching vibrations in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum. This guide provides the foundational spectroscopic information necessary for researchers and scientists working with this and related fluorinated compounds.

References

Sources

The Strategic Emergence of Furan-Based Fluorinated Alcohols: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

The strategic incorporation of fluorine into pharmacologically relevant scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of a specialized, yet highly significant, class of molecules: furan-based fluorinated alcohols. We will traverse the historical landscape of organofluorine chemistry that paved the way for their development, from the pioneering work of the 19th century to the sophisticated synthetic methodologies of the 21st. This document will detail the evolution of synthetic strategies, providing explicit experimental protocols for key transformations. Furthermore, we will examine the profound impact of fluorination on the physicochemical properties of furan alcohols and their subsequent applications in drug discovery and materials science, supported by quantitative data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique and potent chemical class.

Introduction: The Symbiotic Power of Furan and Fluorine

The furan ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1] Its unique electronic properties, including its aromaticity and ability to act as a bioisostere for phenyl and thiophene rings, make it a versatile building block for creating bioactive molecules.[1] Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Parallel to the rise of heterocyclic chemistry, the introduction of fluorine into organic molecules has become a transformative strategy in drug design. The first fluorinated drug, fludrocortisone, was approved in 1954, marking a new era in pharmaceutical development.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[2][3] This strategic use of fluorine has led to a significant number of blockbuster drugs, with fluorinated compounds now representing a substantial portion of all pharmaceuticals on the market.[2][3]

The convergence of these two powerful motifs—the furan ring and the fluorine atom—has given rise to furan-based fluorinated compounds, a class of molecules with immense potential. This guide will specifically focus on the discovery and history of furan-based fluorinated alcohols, exploring the journey from foundational chemical principles to their synthesis and application.

Historical Foundations: Paving the Way for Fluorinated Heterocycles

The story of furan-based fluorinated alcohols is built upon the broader history of organofluorine chemistry, a field that began even before the isolation of elemental fluorine.[4]

-

Early Milestones: The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862 prepared benzoyl fluoride.[4] However, the field was truly unlocked in 1886 when Henri Moissan successfully isolated the highly reactive elemental fluorine.[4] This breakthrough provided the means to controllably introduce fluorine into organic molecules.

-

The Swarts Reaction: A Paradigm Shift: A pivotal moment in the practical synthesis of organofluorine compounds came in 1892 with the work of Belgian chemist Frédéric Swarts.[5] He developed a method of halogen exchange, now known as the Swarts reaction, which uses metal fluorides like antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine.[5][6] This reaction was a significant advancement, offering a much safer and more controlled method of fluorination than using elemental fluorine. The Swarts reaction became a workhorse in early organofluorine chemistry and was instrumental in the synthesis of the first chlorofluorocarbons (CFCs).[5]

-

The Rise of Fluorinated Heterocycles: While early work focused on aliphatic and aromatic fluorinated compounds, the intensive development of fluorinated heterocyclic chemistry began in earnest after World War II.[4] Scientists began to recognize that the introduction of fluorine into heterocyclic scaffolds could lead to compounds with novel and enhanced biological activities.[4] This set the stage for the exploration of fluorinated derivatives of furan and, subsequently, furan-based fluorinated alcohols.

Synthetic Strategies for Furan-Based Fluorinated Alcohols

The synthesis of furan-based fluorinated alcohols can be broadly approached in two ways: by constructing the fluorinated furan ring from acyclic precursors already bearing fluorine atoms, or by introducing fluorine or a fluoroalkyl group onto a pre-existing furan alcohol scaffold.

Building from Fluorinated Precursors

One of the most effective strategies involves the cyclization of fluorinated building blocks. This approach offers excellent control over the position of the fluorine-containing substituent. A common precursor for trifluoromethylated furans is 3-bromo-1,1,1-trifluoroacetone.

Workflow for the Synthesis of 2-(Trifluoromethyl)furans from Fluorinated Building Blocks

Caption: Synthesis of 2-(trifluoromethyl)furans via cyclization.

This protocol is adapted from the general method described by the Weng group for the construction of 2-trifluoromethylated furans.[7]

-

Reaction Setup: To a solution of a β-ketonitrile (1.0 mmol) in a suitable solvent such as acetonitrile (5 mL) in a round-bottom flask, add a base such as potassium carbonate (1.5 mmol).

-

Addition of Fluorinated Precursor: Add 3-bromo-1,1,1-trifluoroacetone (1.2 mmol) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the intermediate dihydrofuranol.

-

Dehydration: Dissolve the purified dihydrofuranol in a suitable solvent and treat with a dehydrating agent such as sulfuric acid to yield the final 2-(trifluoromethyl)furan product.

Direct Fluorination and Fluoroalkylation of Furan Alcohols

Introducing fluorine directly onto the furan ring of a pre-formed alcohol is challenging due to the electron-rich nature of the furan ring, which can lead to side reactions and decomposition.[8] Therefore, this is a less common approach. However, the introduction of fluoroalkyl groups, particularly the trifluoromethyl group, is more feasible.

Workflow for Direct Fluoroalkylation of a Furan Derivative

Caption: Radical fluoroalkylation of a furan derivative.

Physicochemical Properties and Biological Implications

The introduction of a fluorine atom or a trifluoromethyl group to the furan alcohol scaffold has profound consequences for its physical, chemical, and biological properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can significantly increase the half-life of a drug.[2]

-

Lipophilicity: Fluorine is highly electronegative but also lipophilic. The introduction of fluorine can increase a molecule's ability to cross cell membranes, which can enhance its bioavailability.[2][3]

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution in the furan ring, potentially leading to stronger interactions with biological targets through hydrogen bonding or dipole-dipole interactions.[2]

-

Conformational Control: The presence of a bulky trifluoromethyl group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a receptor.

Applications in Drug Discovery and Materials Science

While the class of furan-based fluorinated alcohols is still emerging, several examples highlight their potential in medicinal chemistry. The trifluoromethyl group is a particularly common fluorinated moiety in pharmaceuticals.[9]

Case Studies and Bioactivity Data

The precise, quantitative bioactivity data for many furan-based fluorinated alcohols is often proprietary or embedded in complex medicinal chemistry literature. However, we can analyze the impact of fluorination by looking at related heterocyclic systems where such data is available. For instance, studies on fluorinated lepidilines, which are imidazole-based natural products, have shown that the introduction of fluorinated substituents can dramatically increase cytotoxicity against cancer cell lines.[10]

| Compound Class | Modification | Observed Biological Effect | Reference |

| Lepidilines | Introduction of fluorinated benzyl substituents | Significant increase in cytotoxicity against HeLa and A549 cancer cell lines. | [10] |

| Benzimidazoles | Fluorination | Potent inhibitory activity against multiple HCV genotypes. | [11] |

| Indazoles | Fluorination at C6 | Significantly enhanced ROCK1 inhibitory potency and increased oral bioavailability. | [11] |

This data, while not exclusively on furan-based fluorinated alcohols, strongly supports the principle that fluorination of heterocyclic scaffolds is a powerful strategy for enhancing biological activity.

Conclusion and Future Outlook

The journey of furan-based fluorinated alcohols, from the foundational discoveries in organofluorine chemistry to their modern synthesis, showcases a remarkable evolution in chemical science. While the direct history of this specific subclass is not as linear as that of broader organofluorine chemistry, its development is a testament to the cumulative knowledge gained over more than a century of research. The strategic combination of the versatile furan scaffold with the unique properties of fluorine continues to be a promising avenue for the discovery of new therapeutics and advanced materials. As synthetic methodologies become more refined and our understanding of fluorine's influence on biological systems deepens, we can anticipate that furan-based fluorinated alcohols will play an increasingly important role in addressing challenges in medicine and beyond.

References

-

Key developments in fluorinated heterocycles. (2025). Taylor & Francis Online. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. [Link]

-

Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (n.d.). MDPI. [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-STAGE. [Link]

-

Define the Swarts reaction. (n.d.). CK-12 Foundation. [Link]

-

Swarts reaction mechanism. (n.d.). BYJU'S. [Link]

-

Bioactivity Data of Compounds 1−6. (n.d.). ResearchGate. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. [Link]

-

FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Download. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

-

Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. (n.d.). RSC Publishing. [Link]

-

Synthesis of fluorofurans and perfluoroalkylfurans. (n.d.). ResearchGate. [Link]

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). ResearchGate. [Link]

-

Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. (n.d.). PubMed. [Link]

-

Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. (n.d.). NIH. [Link]

-

Polymerization of furfuryl alcohol with trifluoroacetic acid: The influence of experimental conditions. (n.d.). ResearchGate. [Link]

-

Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). MDPI. [Link]

-

Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. (n.d.). MDPI. [Link]

-

Direct Synthesis of Furfuryl Alcohol from Furfural: Catalytic Performance of Monometallic and Bimetallic Mo and Ru Phosphides. (n.d.). OSTI.GOV. [Link]

-

Novel Route to 2-Trifluoromethylated Benzofurans. (n.d.). Sci-Hub. [Link]

-

Synthetic Strategies to Access Fluorinated Azoles. (n.d.). PMC - NIH. [Link]

-

Direct synthesis of furfuryl alcohol from furfural: catalytic performance of monometallic and bimetallic Mo and Ru phosphides. (n.d.). RSC Publishing. [Link]

-

DABCO-Catalyzed Synthesis of Trifluoromethylated Furans from Propargyl Alcohols and Methyl 2-Perfluoroalkynoate. (n.d.). OUCI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. sci-hub.se [sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Guide to the Conformational Landscape of 2,2,2-Trifluoro-1-furan-2-yl-ethanol

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the conformational preferences of 2,2,2-Trifluoro-1-furan-2-yl-ethanol. In the absence of direct experimental studies on this specific molecule, this document synthesizes established computational and spectroscopic methodologies from research on analogous fluorinated alcohols and furan derivatives. It is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the three-dimensional structure and intramolecular interactions of this and similar compounds. The guide details a robust workflow, from initial conformational searching to high-level quantum chemical calculations and interpretation of predicted spectroscopic data, to elucidate the critical structural features governing the molecule's behavior.

Introduction: The Significance of Conformational Analysis in Fluorinated Molecules

The introduction of fluorine into organic molecules profoundly alters their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2,2,2-Trifluoro-1-furan-2-yl-ethanol combines the electron-withdrawing trifluoromethyl group, a chiral center, a hydroxyl group capable of hydrogen bonding, and an aromatic furan ring. This unique combination of functionalities suggests a complex conformational landscape governed by a delicate balance of steric and electronic interactions.

Understanding the preferred three-dimensional arrangement of these groups is paramount for:

-

Rational Drug Design: The conformation of a molecule dictates its interaction with protein binding sites.[2]

-

Predicting Reactivity: The accessibility of reactive sites is conformation-dependent.

-

Interpreting Spectroscopic Data: Relating observed spectral features to specific molecular structures.

This guide outlines a theoretical approach to dissect the conformational preferences of 2,2,2-Trifluoro-1-furan-2-yl-ethanol, focusing on the interplay between the furan ring and the trifluoroethanol moiety.

Theoretical Methodology: A Step-by-Step Computational Workflow

A hierarchical computational approach is recommended to efficiently and accurately explore the conformational space of 2,2,2-Trifluoro-1-furan-2-yl-ethanol.

Initial Conformational Search

The first step is to generate a diverse set of possible conformations. Molecular mechanics force fields are suitable for this initial, broad exploration due to their computational efficiency.

Experimental Protocol:

-

Structure Building: Construct the 3D structure of 2,2,2-Trifluoro-1-furan-2-yl-ethanol using a molecular editor.

-

Force Field Selection: Employ a suitable force field, such as MMFF (Merck Molecular Force Field), which is generally effective for organic molecules.[3]

-

Conformational Search Algorithm: Utilize a systematic or stochastic search algorithm (e.g., torsional sampling, molecular dynamics) to explore the potential energy surface by rotating the key dihedral angles:

-

τ1: O-C(H)-C(F3)-C(furan)

-

τ2: H-O-C-C

-

τ3: C(H)-C(furan)-C(ring)-O(ring)

-

-

Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local minimum on the force field's potential energy surface.

-

Filtering: Discard high-energy conformers (e.g., >10 kcal/mol above the global minimum) and redundant structures.[3]

Caption: A typical computational workflow for conformational analysis.

Quantum Mechanical Refinement

The low-energy conformers identified by molecular mechanics should be re-optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT).

Experimental Protocol:

-

Method Selection: The B3LYP functional is a widely used and robust choice for geometry optimizations of organic molecules.[4][5]

-

Basis Set Selection: A Pople-style basis set, such as 6-31G*, is often sufficient for initial optimizations. For improved accuracy, particularly for describing non-covalent interactions, a larger basis set with diffuse and polarization functions (e.g., 6-311++G(d,p)) is recommended.[5][6]

-

Geometry Optimization: Optimize the geometry of each selected conformer at the chosen level of theory.

-

Frequency Calculation: Perform a vibrational frequency analysis for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.[4][5]

-

Thermochemical Analysis: From the frequency calculation, obtain the Gibbs free energies at a standard temperature (e.g., 298.15 K) to determine the relative populations of the conformers.

High-Accuracy Energy Calculations

To further refine the relative energies of the most stable conformers, single-point energy calculations can be performed using higher levels of theory or more sophisticated methods.

Recommended Methods:

-

Coupled Cluster Theory (e.g., CCSD(T)): Often considered the "gold standard" for single-point energy calculations, though computationally expensive.[7]

-

Composite Methods (e.g., G3MP2B3): These methods approximate high-level calculations through a series of steps, offering a good balance of accuracy and computational cost.[6]

-

Double-Hybrid DFT functionals: These functionals can provide accuracy approaching that of composite methods for some systems.

Key Intramolecular Interactions and Conformational Hypotheses

The conformational preferences of 2,2,2-Trifluoro-1-furan-2-yl-ethanol will likely be dominated by the following interactions:

Intramolecular Hydrogen Bonding

The hydroxyl proton can act as a hydrogen bond donor, while several atoms can act as acceptors:

-

O-H···O(furan): Formation of a five-membered ring. This type of hydrogen bond is common in furan-containing alcohols.

-

O-H···F: The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors.[2][8] Studies on other fluorohydrins have confirmed the existence of such interactions, which can be detected by NMR spectroscopy through J(OH,F) coupling.[1][9]

-

O-H···π(furan): The electron-rich furan ring can also act as a hydrogen bond acceptor.

Caption: Potential intramolecular hydrogen bond donors and acceptors.

Steric and Dipole Interactions

-

Gauche vs. Anti Conformations: The relative orientation of the bulky trifluoromethyl group and the furan ring will be a key determinant of conformational stability. The "fluorine gauche effect," where a gauche arrangement is unexpectedly favored, might be a factor, although recent studies suggest that traditional Lewis-type interactions often dominate.[6]

-

Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-F, C-O, O-H). The overall molecular dipole moment will vary significantly with conformation, and conformers that minimize unfavorable dipole-dipole repulsions will be preferred.

Predicted Spectroscopic Signatures for Conformational Assignment

Theoretical calculations can predict spectroscopic properties that can be compared with future experimental data to validate the computational model.

NMR Spectroscopy

-

¹H and ¹³C Chemical Shifts: The chemical shifts of the protons and carbons near the chiral center are highly sensitive to the local electronic environment and thus to the conformation. Calculating chemical shifts using the GIAO (Gauge-Invariant Atomic Orbital) method can aid in spectral assignment.[10]

-

J-Coupling Constants: Three-bond scalar couplings (³J), particularly those involving the hydroxyl proton and fluorine atoms (³J(H,F)) and the vicinal protons, can provide valuable information about dihedral angles via the Karplus relationship. The presence of a significant ¹J(O-H,F) coupling would be strong evidence for an O-H···F hydrogen bond.[2]

| Nuclei Pair | Expected Information |

| ¹H-¹H | Dihedral angles of the ethanol backbone |

| ¹H-¹⁹F | Through-space interactions and O-H···F hydrogen bonding |

| ¹³C-¹⁹F | Conformation of the trifluoromethyl group |

Infrared (IR) Spectroscopy

The most informative region in the IR spectrum will be the O-H stretching frequency (ν(O-H)).

-

Free O-H: A sharp band around 3600-3700 cm⁻¹ is expected for conformers where the hydroxyl group is not involved in hydrogen bonding.

-

Hydrogen-Bonded O-H: A broader, red-shifted band (lower frequency) is indicative of an intramolecular hydrogen bond. The magnitude of the red shift correlates with the strength of the hydrogen bond. For example, studies of 2,2,2-trifluoroethanol complexes show significant red shifts upon hydrogen bond formation.[11]

Conclusion and Outlook

This guide presents a comprehensive theoretical strategy for elucidating the conformational landscape of 2,2,2-Trifluoro-1-furan-2-yl-ethanol. By employing a multi-step computational workflow, from broad conformational searching with molecular mechanics to high-accuracy quantum chemical calculations, researchers can identify the most stable conformers and quantify the subtle intramolecular interactions that govern their stability. The predicted energetic, geometric, and spectroscopic data provide a robust foundation for interpreting future experimental results and for understanding the role of conformation in the molecule's chemical and biological activity. This approach is not only applicable to the title compound but also serves as a template for the conformational analysis of other complex, flexible, and fluorinated molecules in drug discovery and materials science.

References

-

Rosenberg, R. E. (2018). The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study. The Journal of Physical Chemistry A, 122(18), 4521–4529. [Link]

-

Linclau, B. (n.d.). Intramolecular hydrogen bonding between organofluorine and alcohols. University of Southampton. Retrieved from [Link]

-

Cormanich, R., et al. (2015). Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Chemistry – A European Journal, 21(49), 17808-17816. [Link]

-

Cormanich, R., et al. (2015). Intramolecular OH···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. ResearchGate. [Link]

-

Cormanich, R., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PMC. [Link]

-

Various Authors. (n.d.). Conformation of 2,2,2-Trifluoroethanol and the Solvation Structure of Its 2-Fluoropyridine Clusters. ResearchGate. Retrieved from [Link]

-

Various Authors. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. ResearchGate. [Link]

-

Anandan, K., et al. (2003). Ab-initio and DFT studies on structure and stability of nitroso and nitro substituted furan molecules. Journal of Molecular Structure: THEOCHEM, 639(1-3), 213-221. [Link]

-

BigChem. (n.d.). Conformational Analysis. Retrieved from [Link]

-

Various Authors. (n.d.). ChemInform Abstract: Theoretical Model of Furan and 2-Furancarboxaldehyde. The Molecular Structure and Vibrational Spectra, Including Isotopic Effects. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). DFT Study of the Conversion of Furfuryl Alcohol to 2-Methylfuran on RuO 2 (110). ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Royal Society of Chemistry. Retrieved from [Link]

-

Various Authors. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. YorkSpace. [Link]

-

Various Authors. (n.d.). The real component of the ¹H NMR-spectrum of 2,2,2-trifluoroethanol in... ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. PMC. [Link]

-

Various Authors. (n.d.). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC. [Link]

-

Various Authors. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 11-19. [Link]

-

Al-Majid, A. M., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

-

Various Authors. (n.d.). Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy. PMC. [Link]

Sources

- 1. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]

- 3. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sci-hub.st [sci-hub.st]

- 6. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The Strength of Hydrogen Bonds between Fluoro-Organics and Alcohols, a Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(furan-2-yl)ethanol (CAS: 70783-48-1)

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The subject of this guide, 2,2,2-Trifluoro-1-(furan-2-yl)ethanol (CAS No. 70783-48-1), is a specialized reagent that elegantly combines the influential CF₃ group with a furan ring system, a common pharmacophore and versatile synthetic intermediate.

This molecule is a secondary trifluoromethyl carbinol, a functional group known for its unique electronic properties and its utility as a precursor for a wide array of chemical transformations. This guide provides a comprehensive overview of its known properties, synthesis, potential applications, and procurement strategies, designed for researchers and drug development professionals seeking to leverage this reagent in their work.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a reagent is critical for its effective use in experimental design. While comprehensive, peer-reviewed data for this specific compound is not abundant in public literature, key properties have been collated from supplier technical data.

Quantitative data is summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 70783-48-1 | [1][2] |

| IUPAC Name | 2,2,2-trifluoro-1-(furan-2-yl)ethanol | [1] |

| Molecular Formula | C₆H₅F₃O₂ | [1] |

| Molecular Weight | 166.10 g/mol | [1] |

| Appearance | Colorless Oil | |

| Boiling Point | 166.1 °C at 760 mmHg | |

| Density | 1.346 g/cm³ | |

| Flash Point | 54.3 °C |

Note: Some data is derived from supplier specifications and may not have been independently verified in peer-reviewed literature. Researchers should always confirm properties via certificates of analysis (CoA) upon procurement. Aceschem, for instance, notes the availability of NMR, MSDS, HPLC, and COA documentation for their product.[1]

Synthesis and Reactivity

Nucleophilic Trifluoromethylation Approach

A primary route for the synthesis of 2,2,2-trifluoro-1-(furan-2-yl)ethanol involves the nucleophilic trifluoromethylation of the corresponding aldehyde, 2-furaldehyde. This transformation can be achieved using various trifluoromethylating agents. One documented method utilizes potassium (trifluoromethyl)trimethoxyborate as the CF₃ source. This approach is advantageous as it avoids the direct handling of gaseous trifluoromethane.

The general workflow for this synthesis is outlined below.

Caption: Synthetic workflow for CAS 70783-48-1.

Key Reactivity

The principal reactivity of this compound centers on its secondary alcohol functionality. It can undergo oxidation to yield the corresponding ketone, 2,2,2-trifluoro-1-(furan-2-yl)ethanone. This reaction highlights its utility as a stable precursor to other valuable trifluoromethylated building blocks. The hydroxyl group can also participate in esterifications, etherifications, and substitutions, making it a versatile node for further molecular elaboration.

Potential Applications in Drug Discovery and Development

While specific, marketed applications of CAS 70783-48-1 are not widely documented, its structure is emblematic of a fragment or building block with high potential in drug discovery programs. The rationale for its use is grounded in the established benefits of its constituent moieties.

-

Metabolic Stability: The trifluoromethyl group is a well-known "metabolic blocker." By replacing a metabolically labile group (like a methyl or ethyl group) with a CF₃ group, chemists can prevent enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the half-life and bioavailability of a drug candidate.

-

Lipophilicity and Binding: The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve a compound's ability to cross the blood-brain barrier. Its strong electron-withdrawing nature can also alter the pKa of nearby functional groups and influence hydrogen bonding patterns, potentially leading to stronger and more selective binding to protein targets.

-

Furan as a Bioisostere: The furan ring is a classic bioisostere for phenyl and thiophene rings. It can maintain or improve biological activity while modifying physicochemical properties like solubility and polarity. Incorporating this building block allows for the exploration of chemical space around a known active compound by replacing an existing aromatic ring.

Given these attributes, 2,2,2-trifluoro-1-(furan-2-yl)ethanol is an ideal starting material for generating compound libraries for screening, or for the targeted synthesis of analogues of existing bioactive molecules.

Safety and Handling

Caption: Risk assessment workflow for limited data chemicals.

General Handling Guidelines:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.

-

Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Sourcing and Procurement

Several chemical suppliers list 2,2,2-trifluoro-1-(furan-2-yl)ethanol in their catalogs. When selecting a supplier, researchers should consider factors beyond price, including purity, availability of technical documentation, and lead times.

Identified Suppliers:

The following diagram illustrates a logical workflow for procuring this research chemical.

Caption: A logical workflow for chemical procurement.

For novel or early-stage research, securing a small initial quantity and verifying its identity and purity via in-house analytics (e.g., ¹H NMR, ¹⁹F NMR, LC-MS) is a prudent, self-validating step before committing to larger-scale reactions.

References

Sources

The Pivotal Role of Trifluoromethyl Furan Carbinols: A Deep Dive into Their Reactivity and Synthetic Potential

Abstract

The introduction of trifluoromethyl (CF3) groups into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This is due to the profound impact of the CF3 group on a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][4][5] When appended to a furan carbinol framework, a privileged heterocyclic motif derived from renewable resources like furfural, the resulting trifluoromethyl furan carbinols become highly valuable building blocks for the synthesis of complex and biologically active molecules.[4][6] This technical guide provides an in-depth exploration of the reactivity profile of trifluoromethyl furan carbinols, offering insights into their behavior under various reaction conditions and showcasing their synthetic utility for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Furan Scaffolds

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and steric bulk, comparable to an isopropyl group, significantly influence the reactivity of adjacent functional groups.[4] In the context of furan carbinols, the CF3 group imparts several key characteristics:

-

Enhanced Stability: The presence of the electron-withdrawing CF3 group at the α-position can increase the stability of the furan ring, particularly under acidic conditions which are often detrimental to the parent furan scaffold.[4]

-

Modulated Acidity: The acidity of the carbinol proton is increased, influencing its reactivity in base-mediated transformations.

-